molecular formula C20H18FN3O3S B2947757 N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946374-16-9

N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2947757
CAS No.: 946374-16-9
M. Wt: 399.44
InChI Key: VTRGZTGZXSTPMC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 4-fluorophenyl group attached to the nitrogen of the acetamide moiety.
  • A sulfanyl (-S-) bridge connecting the acetamide to a cyclopenta[d]pyrimidin-4-one core.
  • A furan-2-ylmethyl substituent at the 1-position of the pyrimidinone ring.

The compound’s design integrates pharmacophores known for bioactivity: the fluorophenyl group enhances metabolic stability and membrane permeability , the pyrimidinone core may act as a kinase or enzyme inhibitor scaffold , and the furan ring could modulate electronic properties or target-specific interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-13-6-8-14(9-7-13)22-18(25)12-28-19-16-4-1-5-17(16)24(20(26)23-19)11-15-3-2-10-27-15/h2-3,6-10H,1,4-5,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRGZTGZXSTPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 4-fluorophenyl group and a furan moiety linked to a cyclopentapyrimidine core. The molecular formula is C23H25FN4O3C_{23}H_{25}FN_{4}O_{3} with a molecular weight of 424.5 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been evaluated against breast and lung cancer cells with promising results in reducing cell viability.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential as an antimicrobial agent. In vitro assays have indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its antitumor and antimicrobial effects.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Receptors : The compound may interact with key receptors involved in cell signaling pathways, influencing cellular responses and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.

Data Tables

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AntitumorMCF-7 (breast cancer)15
AntitumorA549 (lung cancer)20
AntimicrobialE. coli10
AntimicrobialS. aureus5

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study on Antitumor Activity : A study involving MCF-7 cell lines demonstrated that treatment with N-(4-fluorophenyl)-2-{...} resulted in significant apoptosis compared to controls. The study utilized flow cytometry to assess cell viability and apoptosis rates.
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties against E. coli highlighted that the compound exhibited a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Comparison with Similar Compounds

Compound 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide)

  • Core Structure : Simple acetamide.
  • Substituents : 4-Fluorophenyl (N-linked), 4-nitrophenyl (amide).
  • Key Data :
    • Yield: 72%
    • Melting Point: 123°C
    • Spectroscopic Data: IR peaks at 1712 cm⁻¹ (C=O), 1H NMR δ 3.76 (-CH₂CO-) .
  • Comparison: Lacks the pyrimidinone and furan moieties but shares the 4-fluorophenylacetamide backbone.

Compound AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide)

  • Core Structure: Quinazolinone-thiazolidinone hybrid.
  • Substituents: 4-Fluorophenyl (quinazolinone), 2-chlorophenyl (thiazolidinone).
  • Key Data :
    • Yield: 61% .
  • Comparison: The quinazolinone core differs from the cyclopenta[d]pyrimidinone in the target compound, but the sulfanyl acetamide bridge and fluorophenyl group are conserved. The chlorine substituent may enhance halogen bonding but increase molecular weight.

Compound 4j (2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide)

  • Core Structure : Pyrimidine.
  • Substituents : 4-Fluorophenyl (pyrimidine), 2,4-dimethoxyphenyl, phenyl (amide).
  • Key Data :
    • Yield: 82%
    • Spectroscopic Data: IR peak at 1671 cm⁻¹ (C=O), MS m/z 458.18 (M⁺) .
  • Comparison : Shares the fluorophenyl and acetamide groups but lacks the fused cyclopenta ring. The methoxy groups likely improve solubility but reduce metabolic stability compared to the furan substituent.

Analogues with Heterocyclic Sulfanyl Linkages

Compound from (2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide)

  • Core Structure: Thieno[3,2-d]pyrimidinone.
  • Substituents: 4-Chlorophenyl (pyrimidinone), 2-trifluoromethylphenyl (acetamide).
  • Key Data : CAS 687563-28-6 .
  • Comparison: Replaces the cyclopenta[d]pyrimidinone with a thieno-pyrimidinone core. The trifluoromethyl group enhances lipophilicity, while the thieno ring may alter electronic properties compared to the furan in the target compound.

Compound from (N-(4-Fluorophenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide)

  • Core Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidinone.
  • Substituents: 4-Fluorophenyl (acetamide), methyl (pyrimidinone).
  • Comparison: Shares the cyclopenta-pyrimidinone core but substitutes thieno for furan.

Key Research Findings and Trends

Substituent Effects: Fluorine at the 4-position of the phenyl ring is conserved across analogs, likely due to its balance of electron-withdrawing effects and metabolic resistance . Furan vs. Thieno/Thioether Moieties: Furan’s oxygen atom may improve solubility, while sulfur-containing analogs (e.g., thieno) could enhance π-stacking or enzyme inhibition .

Synthetic Yields: Yields for sulfanyl-linked acetamides range from 61% to 82%, influenced by steric hindrance from fused rings (e.g., cyclopenta vs. quinazolinone) .

Thieno-pyrimidinones () are explored for kinase inhibition, suggesting the target compound’s cyclopenta[d]pyrimidinone core may have similar applications.

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